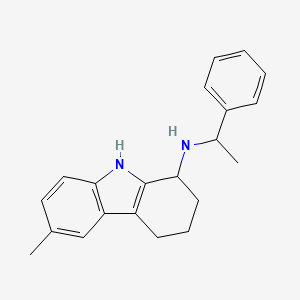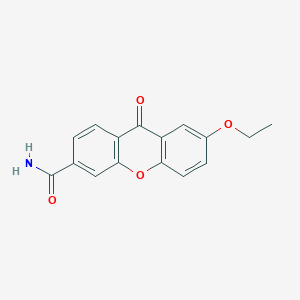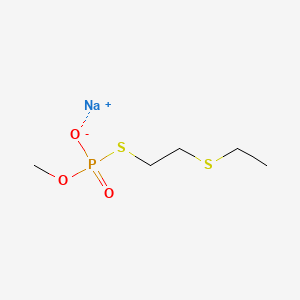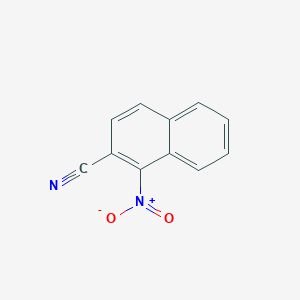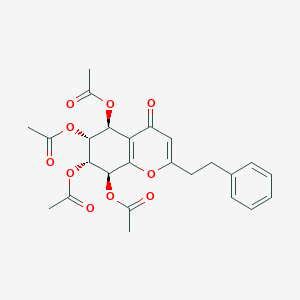
Agarotetrol Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agarotetrol Impurity 1 is a chromone derivative found in agarwood, a resinous wood from the trunks of Aquilaria, Gonystulus, and Gyrinops species. Agarwood is known for its distinct fragrance upon heating and is used as both a medicine and a fragrant wood. Agarotetrol is a polar compound extracted from agarwood with water and is known to generate low molecular weight aromatic compounds, such as benzylacetone, upon heating .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Agarotetrol is typically extracted from agarwood using water. The extraction process involves heating the agarwood in water, followed by high-performance liquid chromatography (HPLC) to isolate agarotetrol . The compound is found in high concentrations in the water-extract fraction of agarwood .
Industrial Production Methods
Industrial production of agarotetrol involves the distillation of agarwood to obtain essential oils and hydrosols. The hot water extract of agarwood remaining in the distillation flask is then analyzed by HPLC to isolate agarotetrol . This method ensures the efficient extraction and purification of agarotetrol for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Agarotetrol undergoes several types of chemical reactions, including:
Oxidation: Agarotetrol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert agarotetrol into different reduced forms.
Substitution: Agarotetrol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of agarotetrol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of agarotetrol include low molecular weight aromatic compounds such as benzylacetone, which contributes to the fragrance of agarwood upon heating .
Applications De Recherche Scientifique
Agarotetrol has several scientific research applications, including:
Mécanisme D'action
Agarotetrol exerts its effects through the generation of low molecular weight aromatic compounds upon heating. The molecular targets and pathways involved include the conversion of agarotetrol to benzylacetone and other aromatic compounds, which contribute to the distinct fragrance of agarwood . The sedative effects of benzylacetone are believed to be due to its interaction with the central nervous system .
Comparaison Avec Des Composés Similaires
Agarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating. Similar compounds include other chromone derivatives found in agarwood, such as:
2-(2-Phenylethyl)chromone: Another chromone derivative found in agarwood that contributes to its fragrance.
Oxidoagarochromone: A chromone derivative with epoxidated positions that also contributes to the fragrance of agarwood.
Agarotetrol stands out due to its high concentration in the water-extract fraction of agarwood and its significant role in generating aromatic compounds upon heating .
Propriétés
Numéro CAS |
69809-23-0 |
|---|---|
Formule moléculaire |
C25H26O10 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[(5S,6R,7R,8S)-5,7,8-triacetyloxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-6-yl] acetate |
InChI |
InChI=1S/C25H26O10/c1-13(26)31-21-20-19(30)12-18(11-10-17-8-6-5-7-9-17)35-22(20)24(33-15(3)28)25(34-16(4)29)23(21)32-14(2)27/h5-9,12,21,23-25H,10-11H2,1-4H3/t21-,23+,24+,25+/m0/s1 |
Clé InChI |
QKJYAUVKGCIQNF-KVZCNWPJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(C2=C(C1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)
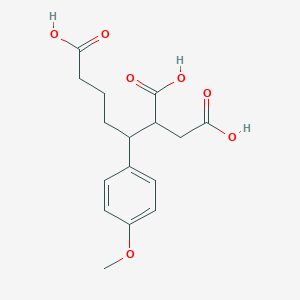
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)
